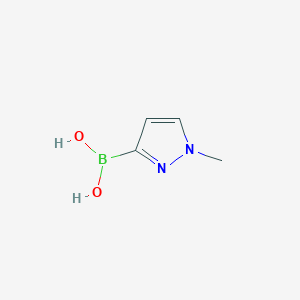

(1-Methyl-1H-pyrazol-3-yl)boronic acid

Descripción general

Descripción

(1-Methyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features a pyrazole ring substituted with a methyl group at the first position and a boronic acid group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 1-methylpyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: (1-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (1-Methyl-1H-pyrazol-3-yl)boronic acid is in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound acts as a boron reagent, facilitating the coupling of aryl or vinyl halides with various nucleophiles.

Case Study: Synthesis of Biologically Active Compounds

A notable example includes the synthesis of 4-methyl-2-(2H-pyrazol-3-yl)-thiazole derivatives using this compound. The reaction conditions involved palladium-catalyzed coupling in a mixed solvent system (ethanol, water, toluene) at elevated temperatures, yielding products with high purity and significant biological activity .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-methyl-2-(2H-pyrazol-3-yl)-thiazole | 66% | Pd(PPh₃)₄, K₂CO₃, 100°C for 16h |

| 4-methyl-2-(2H-pyrazol-3-yl)-thiazole (ethyl ester) | 83% | Pd(PPh₃)₄, K₂CO₃, 100°C for 16h |

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that this compound derivatives exhibit potential as enzyme inhibitors and anticancer agents. The unique structural features of pyrazoles allow for interactions with various biological targets.

Case Study: Boron Neutron Capture Therapy

The compound's boron moiety is particularly valuable in boron neutron capture therapy (BNCT), a targeted cancer treatment. The ability to form stable complexes with biomolecules enhances its therapeutic efficacy .

Materials Science

Synthesis of Functional Materials

this compound is also utilized in the development of functional materials, particularly in the synthesis of polymers and nanomaterials. Its reactivity allows for the incorporation into various polymer matrices.

Case Study: Polymerization Reactions

In polymer chemistry, the compound has been employed as a building block for synthesizing boron-containing polymers that exhibit enhanced thermal and mechanical properties. These materials are being explored for applications in electronics and coatings.

Mecanismo De Acción

The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with active site residues.

Comparación Con Compuestos Similares

(1-Methyl-1H-pyrazole-4-boronic acid): Similar structure but with the boronic acid group at the fourth position.

(1H-Pyrazole-3-boronic acid): Lacks the methyl group at the first position.

(1-Boc-pyrazole-4-boronic acid pinacol ester): Contains a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester.

Uniqueness: The presence of the methyl group at the first position and the boronic acid group at the third position allows for unique interactions and reactivity in both chemical and biological contexts .

Actividad Biológica

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to participate in numerous biological activities, making it a valuable compound for drug development and other applications.

- Molecular Formula : C₅H₈BNO₂

- Molecular Weight : 125.92 g/mol

- CAS Number : 869973-96-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group enables selective binding to diols, which is crucial in various biochemical pathways. This interaction can modulate enzymatic activity, influencing processes such as signal transduction and metabolic regulation .

Drug Development

This compound is utilized as a building block in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its role in the Suzuki coupling reaction allows for the formation of complex organic molecules, which are essential for developing new therapeutic compounds .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been studied for its potential to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL may offer therapeutic benefits in treating neuroinflammation and neurodegenerative diseases .

Sensor Technology

The ability of this compound to selectively bind to biomolecules makes it valuable in sensor technology. It has been explored for developing sensors capable of detecting glucose and other analytes, which can be crucial for medical diagnostics .

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of compounds containing the pyrazole moiety, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cancer cell proliferation .

Case Study 2: Neuroprotective Effects

Research has shown that this compound can modulate neuroinflammatory responses through MAGL inhibition. This modulation was associated with reduced levels of pro-inflammatory cytokines in animal models, suggesting potential applications in treating conditions like multiple sclerosis and Alzheimer's disease .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

(1-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDMJZRGWGQBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693457 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869973-96-6 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.